molecular formula C21H27N5O B10991639 N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B10991639
M. Wt: 365.5 g/mol
InChI Key: HUWSUPAWVOCQIA-UHFFFAOYSA-N
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Description

N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a hexahydrocyclohepta[c]pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with isopropyl aldehyde under acidic conditions.

    Linking to Ethyl Chain: The benzimidazole derivative is then reacted with an appropriate ethyl halide to introduce the ethyl linkage.

    Cyclization to Hexahydrocyclohepta[c]pyrazole: The intermediate is subjected to cyclization reactions involving hydrazine derivatives to form the hexahydrocyclohepta[c]pyrazole ring.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction using suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Various substituted benzimidazole and ethyl chain derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Potential use in the development of organic semiconductors due to its conjugated system.

Biology and Medicine

    Antimicrobial Agents: The benzimidazole moiety is known for its antimicrobial properties, making this compound a candidate for drug development.

    Anticancer Research: Potential use in the synthesis of anticancer agents due to its ability to interact with DNA and proteins.

Industry

    Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, affecting various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which contain the pyrazole ring, are used in medicinal chemistry.

Uniqueness

N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to the combination of the benzimidazole and hexahydrocyclohepta[c]pyrazole rings, providing a distinct structural framework that can be exploited for various applications in chemistry and biology.

Properties

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C21H27N5O/c1-14(2)26-18-11-7-6-10-17(18)23-19(26)12-13-22-21(27)20-15-8-4-3-5-9-16(15)24-25-20/h6-7,10-11,14H,3-5,8-9,12-13H2,1-2H3,(H,22,27)(H,24,25)

InChI Key

HUWSUPAWVOCQIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=NNC4=C3CCCCC4

Origin of Product

United States

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